AZD3514 is a synthetic small molecule classified as a selective androgen receptor downregulator (SARD) [, ]. It was initially developed by AstraZeneca as a potential treatment for castration-resistant prostate cancer (CRPC) [, ]. In the realm of scientific research, AZD3514 serves as a valuable tool for investigating the androgen receptor (AR) signaling pathway and its role in cancer progression [].
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: